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Compound Name:
2-(2-Methoxyphenyl)quinoline-4-

carboxylic acid

Cat. No.: B069656 Get Quote

An In-Depth Technical Guide to 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid (CAS:

181048-49-7)

Executive Summary
This guide provides a comprehensive technical overview of 2-(2-Methoxyphenyl)quinoline-4-
carboxylic acid, a heterocyclic compound built upon the quinoline-4-carboxylic acid scaffold.

This molecular framework is recognized as a "privileged structure" in medicinal chemistry,

forming the core of numerous therapeutic agents.[1][2] The subject compound, identified by

CAS number 181048-49-7, serves as a valuable synthetic intermediate and a subject of

interest in the exploration of novel bioactive agents. This document delves into its

physicochemical properties, established synthesis methodologies, known biological context

from related derivatives, and detailed experimental protocols to support further research and

development.

Physicochemical Properties and Spectroscopic
Profile
2-(2-Methoxyphenyl)quinoline-4-carboxylic acid is typically isolated as a white solid.[3] Its

core structure consists of a quinoline ring system substituted at the 2-position with a 2-

methoxyphenyl group and at the 4-position with a carboxylic acid, the latter being a key

functional group for further chemical modification or biological interaction.
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Table 1: Core Physicochemical Data

Property Value Source

CAS Number 181048-49-7 -

Molecular Formula C₁₇H₁₃NO₃ [3]

Molecular Weight 279.29 g/mol [4]

IUPAC Name
2-(2-methoxyphenyl)quinoline-

4-carboxylic acid
[3]

Appearance White Solid [3]

Spectroscopic Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. Data

reported in the literature provides a clear analytical signature for this molecule.[3]

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate

mass measurement, confirming the elemental composition.

Calculated [M+H]⁺: 280.09290

Found [M+H]⁺: 280.09583[3]

¹H Nuclear Magnetic Resonance (¹H NMR): Proton NMR spectroscopy reveals the chemical

environment of each hydrogen atom in the molecule. The spectrum, typically recorded in

DMSO-d₆, shows characteristic signals.

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.88 (s, 1H, COOH), 8.70 (d, J = 8.5 Hz, 1H),

8.35 (s, 1H), 8.14 (d, J = 8.4 Hz, 1H), 7.84 (t, J = 6.4 Hz, 2H), 7.72 (t, J = 7.7 Hz, 1H), 7.51

(t, J = 7.8 Hz, 1H), 7.24 (d, J = 8.3 Hz, 1H), 7.14 (t, J = 7.4 Hz, 1H), 3.88 (s, 3H, OCH₃).[3]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional

groups. For this molecule, characteristic absorption peaks would include a broad O-H stretch

from the carboxylic acid (around 3400-3200 cm⁻¹) and a sharp C=O stretch (around 1720-

1700 cm⁻¹).[5][6]
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Synthesis Methodologies: The Pfitzinger Reaction
The synthesis of quinoline-4-carboxylic acids is most classically achieved via the Pfitzinger

reaction (also known as the Pfitzinger-Borsche reaction).[2][7] This powerful reaction has

remained a cornerstone for accessing this scaffold for over a century due to its reliability and

the ready availability of starting materials.

The Underlying Chemistry of Pfitzinger
The reaction's core logic involves the condensation of isatin (or a substituted derivative) with a

carbonyl compound that possesses an α-methylene group (a CH₂ group adjacent to the C=O).

The process is conducted under basic conditions (e.g., potassium hydroxide). The causality of

the reaction sequence is as follows:

Base-Catalyzed Ring Opening: The reaction initiates with the hydroxide base attacking the

amide bond within the isatin ring, causing it to open and form an isatinate (keto-acid)

intermediate.[2][8]

Condensation & Imine Formation: The aniline moiety of the opened intermediate then

condenses with the ketone (in this case, 2'-methoxyacetophenone), forming an imine (Schiff

base).[2]

Cyclization & Dehydration: The enamine tautomer of the imine undergoes an intramolecular

cyclization, which is mechanistically similar to a Claisen condensation, followed by

dehydration to form the aromatic quinoline ring system.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://pdf.benchchem.com/89/Application_Notes_Synthesis_of_Quinoline_4_Carboxylic_Acid_via_Pfitzinger_Condensation.pdf
https://www.researchgate.net/publication/258452114_Pfitzinger_Reaction_in_Synthesis_of_Bioactive_Compounds_-_A_Review
https://pdf.benchchem.com/89/Application_Notes_Synthesis_of_Quinoline_4_Carboxylic_Acid_via_Pfitzinger_Condensation.pdf
https://resolve.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/pfitzinger-quinoline-synthesis/BFC87D5678F76FB38A9987B564617DBE
https://pdf.benchchem.com/89/Application_Notes_Synthesis_of_Quinoline_4_Carboxylic_Acid_via_Pfitzinger_Condensation.pdf
https://pdf.benchchem.com/89/Application_Notes_Synthesis_of_Quinoline_4_Carboxylic_Acid_via_Pfitzinger_Condensation.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Isatin

Ring Opening of Isatin
to form Isatinate

1.

2'-Methoxy-
acetophenone

Condensation to
form Imine Intermediate

Base (KOH)
Ethanol/Water 2.

Intramolecular Cyclization
& Dehydration

3. 2-(2-Methoxyphenyl)quinoline-
4-carboxylic acid

Final Product

Click to download full resolution via product page

Pfitzinger reaction workflow for synthesis.

Alternative Synthetic Routes
While the Pfitzinger reaction is prominent, other methods like the Doebner reaction are also

employed for synthesizing quinoline-4-carboxylic acids. The Doebner pathway is a three-

component reaction involving an aromatic amine, an aldehyde, and pyruvic acid.[5] The choice

between these methods often depends on the availability and reactivity of the specific

precursors required for the desired substitution pattern. Modern advancements frequently

employ microwave irradiation or novel catalysts to improve yields and reduce reaction times.[5]

[9]

Biological Activity and Therapeutic Potential
While specific biological data for CAS 181048-49-7 is limited in the public domain, the

therapeutic potential of its structural class is extensively documented. Research on closely

related 2-phenylquinoline-4-carboxylic acid derivatives provides compelling insights into its

potential applications, particularly in oncology.
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Anticancer Applications: Targeting Epigenetic
Modulators
Recent drug discovery efforts have identified derivatives of this scaffold as potent inhibitors of

key enzymes involved in cancer progression.

Histone Deacetylase (HDAC) Inhibition: A study published in Frontiers in Chemistry identified

2-phenylquinoline-4-carboxylic acid derivatives as selective inhibitors of HDAC3.[3][10]

HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin

compaction and repression of tumor suppressor genes. Inhibition of HDACs can restore

normal gene expression, leading to cell cycle arrest and apoptosis.[10] The study

demonstrated that active compounds induced G2/M phase cell cycle arrest and promoted

apoptosis in cancer cell lines.[3][10]

Sirtuin 3 (SIRT3) Inhibition: Another line of research uncovered derivatives of the related 2-

(4-acrylamidophenyl)-quinoline-4-carboxylic acid as potent and selective inhibitors of SIRT3.

[11][12] SIRT3 is a mitochondrial deacetylase that plays a complex role in cancer

metabolism.[11] In certain cancers, like mixed-lineage leukemia, SIRT3 inhibition was shown

to induce G0/G1 phase cell cycle arrest and promote cell differentiation, offering a non-

apoptotic mechanism for anticancer activity.[11][12]
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Potential mechanisms of action for the quinoline scaffold.

Broader Biological Relevance
The quinoline core is historically significant for its antimalarial properties.[9][13] Furthermore,

various derivatives of quinoline carboxylic acid have been evaluated for anti-inflammatory,

antimicrobial, and antiviral activities, underscoring the versatility of this scaffold.[13][14][15]

Key Experimental Protocols
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The following protocols are based on established methodologies reported in the literature and

provide a framework for the synthesis and evaluation of the title compound.

Protocol: Synthesis via Pfitzinger Reaction
This protocol is adapted from the synthesis of "B13" as described by Zhang et al. (2022) in

Frontiers in Chemistry.[3]

Materials:

Isatin

2'-Methoxyacetophenone

Potassium Hydroxide (KOH)

Ethanol (Absolute)

Deionized Water

Hydrochloric Acid (HCl), concentrated

Ethyl Acetate (EtOAc)

Standard reflux apparatus, magnetic stirrer, filtration equipment

Procedure:

Prepare Base Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve

KOH (2 equivalents) in a minimal amount of water, then add absolute ethanol to create a

solution.

Isatin Addition: Add isatin (1 equivalent) to the basic solution. Stir at room temperature for

approximately 30-60 minutes. The solution should undergo a color change as the isatin ring

opens.

Ketone Addition: Slowly add 2'-methoxyacetophenone (1.1 equivalents) to the reaction

mixture.
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Reflux: Attach a condenser and heat the mixture to reflux (approximately 80-85 °C). Maintain

reflux for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

Work-up & Precipitation: After cooling to room temperature, pour the reaction mixture into a

beaker of cold water. Acidify the solution to pH ~4-5 by slowly adding concentrated HCl. A

precipitate should form.

Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold

water.

Purification: Recrystallize the crude solid from a suitable solvent, such as ethyl acetate

(EtOAc), to yield the pure 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid as a white

solid. The reported yield for this specific compound is 51.1%.[3]

Protocol: General Method for In Vitro Antiproliferative
Assay (SRB)
This protocol describes a general method for assessing the cytotoxic or growth-inhibitory

effects of a compound on cancer cell lines.

Materials:

Cancer cell lines (e.g., K562, MCF7)[14]

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

96-well microtiter plates

Test compound (dissolved in DMSO)

Trichloroacetic acid (TCA), cold

Sulforhodamine B (SRB) solution

Tris base solution

Procedure:
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Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000

cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

Compound Treatment: Prepare serial dilutions of the test compound in the growth medium.

Replace the medium in the wells with the medium containing the test compound at various

concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

Incubation: Incubate the plates for 48-72 hours.

Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to

each well. Incubate at 4 °C for 1 hour.

Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry

completely.

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30

minutes at room temperature.

Final Wash: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound

dye and air dry.

Measurement: Solubilize the bound dye by adding 10 mM Tris base solution to each well.

Measure the absorbance (optical density) at ~510 nm using a microplate reader.

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and

determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Conclusion and Future Directions
2-(2-Methoxyphenyl)quinoline-4-carboxylic acid, CAS 181048-49-7, represents a well-

defined chemical entity with a straightforward and robust synthetic pathway. While its own

biological profile is yet to be fully elucidated, its structural framework places it in a class of

compounds with immense therapeutic potential, particularly as modulators of epigenetic targets

like HDACs and sirtuins.

Future research should focus on:
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Broad Biological Screening: Evaluating the compound against a diverse panel of cancer cell

lines and exploring its potential in other therapeutic areas such as inflammation and

infectious diseases.

Structure-Activity Relationship (SAR) Studies: Utilizing the carboxylic acid moiety as a

handle for chemical derivatization to synthesize a library of amides, esters, and other

analogs to probe the SAR and optimize potency and selectivity for specific biological targets.

Mechanism of Action Elucidation: If biological activity is confirmed, detailed mechanistic

studies should be undertaken to identify its precise molecular targets and downstream

cellular effects.

This guide serves as a foundational resource to enable and accelerate such research

endeavors, providing the necessary chemical context and methodological framework for

scientists in the field of drug discovery.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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